molecular formula C13H7Br2NO B3050133 3,8-dibromo-5H-phenanthridin-6-one CAS No. 23818-37-3

3,8-dibromo-5H-phenanthridin-6-one

Cat. No.: B3050133
CAS No.: 23818-37-3
M. Wt: 353.01 g/mol
InChI Key: YGNOBSNWUISURG-UHFFFAOYSA-N
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Description

3,8-dibromo-5H-phenanthridin-6-one is a brominated derivative of phenanthridinone, a heterocyclic compound with significant importance in organic chemistry. The compound has a molecular formula of C13H7Br2NO and a molecular weight of 353.009 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-dibromo-5H-phenanthridin-6-one typically involves the bromination of phenanthridinone. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 8 positions of the phenanthridinone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,8-dibromo-5H-phenanthridin-6-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted phenanthridinone derivatives.

    Oxidation Reactions: Oxidized phenanthridinone derivatives.

    Reduction Reactions: Reduced phenanthridinone derivatives.

Scientific Research Applications

3,8-dibromo-5H-phenanthridin-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 3,8-dibromo-5H-phenanthridin-6-one involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Phenanthridinone: The parent compound of 3,8-dibromo-5H-phenanthridin-6-one, known for its wide range of applications in organic synthesis and medicinal chemistry.

    3,8-dichloro-5H-phenanthridin-6-one: A chlorinated derivative with similar structural properties but different reactivity and applications.

    3,8-difluoro-5H-phenanthridin-6-one: A fluorinated derivative with unique chemical and biological properties.

Uniqueness

This compound is unique due to the presence of bromine atoms, which impart distinct reactivity and potential biological activities. The bromine atoms can participate in various chemical interactions, making the compound valuable for specific applications in research and industry .

Properties

IUPAC Name

3,8-dibromo-5H-phenanthridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br2NO/c14-7-1-3-9-10-4-2-8(15)6-12(10)16-13(17)11(9)5-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNOBSNWUISURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295259
Record name 3,8-dibromophenanthridin-6(5h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23818-37-3
Record name NSC100818
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,8-dibromophenanthridin-6(5h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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